N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide, more commonly known as WZ4002, is a novel irreversible pyrimidine-based epidermal growth factor receptor (EGFR) inhibitor. [, ] Initially developed as a potential treatment for non-small cell lung cancer (NSCLC) [, ], particularly in cases exhibiting the EGFR T790M resistance mutation [, , , , ], WZ4002 demonstrates high selectivity for mutant EGFR, including those harboring the T790M mutation, over wild-type EGFR. [, , , ] This selectivity makes it a promising therapeutic candidate, potentially mitigating the dose-limiting toxicities associated with less selective EGFR inhibitors. [, ]
The synthesis of WZ4002 has been achieved through various methods, primarily focusing on structure-based design to enhance selectivity and potency against specific mutant forms of the epidermal growth factor receptor. One notable synthesis method involves the use of anilines and pyrimidine derivatives, utilizing coupling reactions facilitated by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or tBuOLi (Lithium tert-butoxide) to form the desired anilinopyrimidine scaffold .
WZ4002 features a complex molecular structure characterized by its anilinopyrimidine core. The precise arrangement of atoms allows it to fit into the active site of the epidermal growth factor receptor, effectively blocking its activity.
The chemical reactivity of WZ4002 is largely dictated by its ability to form covalent bonds with cysteine residues in the kinase domain of the epidermal growth factor receptor. This irreversible binding is a critical aspect of its mechanism of action.
WZ4002 operates through a well-defined mechanism where it selectively binds to mutant forms of the epidermal growth factor receptor, inhibiting downstream signaling pathways that promote tumor growth and survival.
WZ4002 exhibits several notable physical and chemical properties that influence its pharmacological profile.
WZ4002 is primarily utilized in scientific research focused on cancer therapeutics, particularly for patients with non-small cell lung cancer harboring specific epidermal growth factor receptor mutations. Its development represents a significant advancement in targeted therapy, providing options for patients who develop resistance to first-line treatments.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2